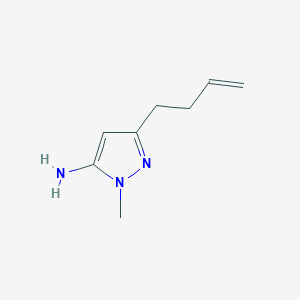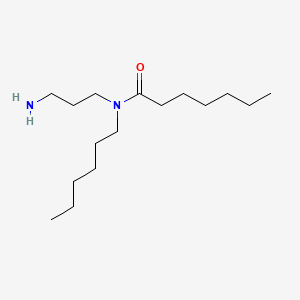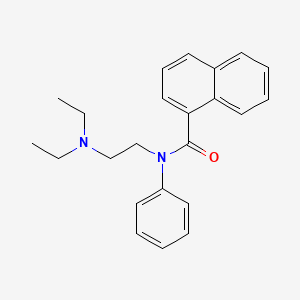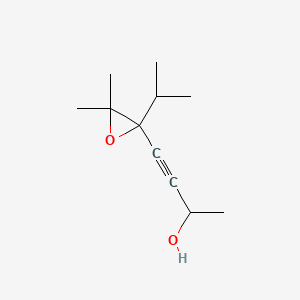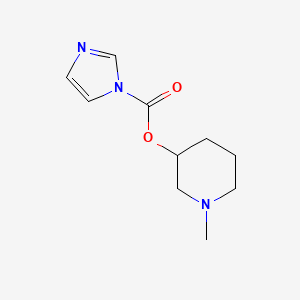
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a compound that features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparación Con Compuestos Similares
1-Methylpiperidine: Shares the piperidine ring but lacks the imidazole moiety.
Imidazole-1-carboxylic acid: Contains the imidazole ring but lacks the piperidine moiety.
1-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the piperidine ring.
Uniqueness: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is unique due to the combination of both piperidine and imidazole rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components .
Propiedades
Número CAS |
811448-34-7 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-12-5-2-3-9(7-12)15-10(14)13-6-4-11-8-13/h4,6,8-9H,2-3,5,7H2,1H3 |
Clave InChI |
SVSKWNSDHFBUOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)OC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


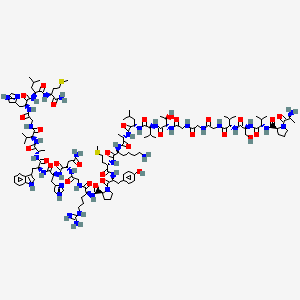

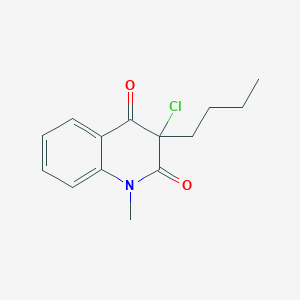
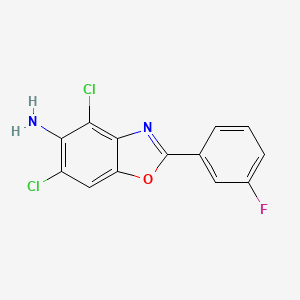
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

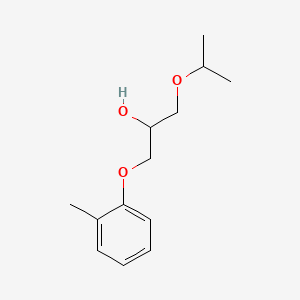
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)

